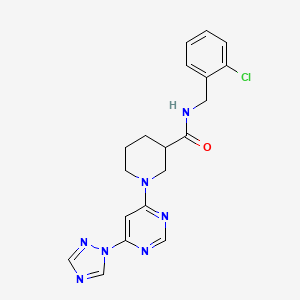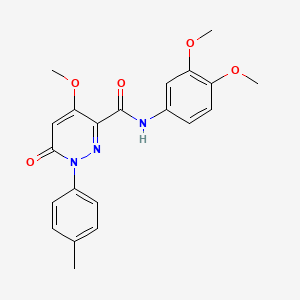
1-(2-Hydroxyethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)pyrrolidin-3-ol is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It can be used as a starting material for the preparation of chemical intermediates .
Synthesis Analysis
1-(2-Hydroxyethyl)pyrrolidin-3-ol can be used as a building block in the synthesis of hexakis [2- (2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene by a nucleophilic substitution reaction with hexachlorocyclotriphosphazene .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in 1-(2-Hydroxyethyl)pyrrolidin-3-ol can undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxyethyl)pyrrolidin-3-ol include a boiling point of 79-81 °C/13 mmHg and a density of 0.985 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Hydroxyethyl)pyrrolidin-3-ol serves as an intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of 2-Aryl-1-hydroxyazaindoles and 2-Arylazaindoles via oxidation and cyclization processes, showcasing its utility in creating structurally diverse heterocycles (D. Kuzmich & Carol A. Mulrooney, 2003). Additionally, it has been involved in studies related to organocatalysis, particularly in asymmetric Michael addition reactions, indicating its potential in catalytic processes (Cui Yan-fang, 2008).
Molecular Interactions and Stability
Research has also delved into the molecular interactions and stability of derivatives of 1-(2-Hydroxyethyl)pyrrolidin-3-ol. One study highlighted its role in intercalating nucleic acids (INAs), where modifications with this compound led to variations in DNA/RNA duplex stability, showcasing its potential in genetic research (V. Filichev & E. Pedersen, 2003).
Application in Material Science
This compound has found applications in material science, such as in the synthesis of N-substituted poly(bis-pyrrole) films with notable electrochromic and ion receptor properties. These materials demonstrate significant potential for use in electronic devices and sensors, highlighting the compound's versatility beyond traditional chemical syntheses (O. Mert, A. Demir, & A. Cihaner, 2013).
Advanced Synthesis Techniques
Moreover, 1-(2-Hydroxyethyl)pyrrolidin-3-ol has been utilized in advanced synthesis techniques, providing access to enantioenriched derivatives with significant potential in the development of new pharmaceuticals and bioactive molecules. For example, its use in catalyzed enantioselective intramolecular addition reactions has been documented, demonstrating its critical role in creating molecules with complex chiral centers (Luo Yang et al., 2009).
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly influence the activity of compounds with a pyrrolidine ring .
Safety and Hazards
The safety information for 1-(2-Hydroxyethyl)pyrrolidin-3-ol includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Pyrrolidines, including 1-(2-Hydroxyethyl)pyrrolidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyrrolidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-2-1-6(9)5-7/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRZWVYDOFBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)








![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)


![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)
